molecular formula C17H20N4O2S B2918065 Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1197808-87-9

Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2918065
CAS No.: 1197808-87-9
M. Wt: 344.43
InChI Key: BFPNDSCFELJUGG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate have been explored in various studies. It has shown potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities with Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate, but with different substituents on the pyrimidine ring.

  • Triazole-Pyrimidine Hybrids: These compounds are structurally related and have been studied for their neuroprotective and anti-inflammatory properties.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-methyl-4-(4-prop-2-ynylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-6-20-7-9-21(10-8-20)15-13-12(3)14(17(22)23-5-2)24-16(13)19-11-18-15/h1,11H,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNDSCFELJUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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